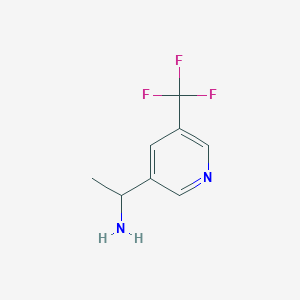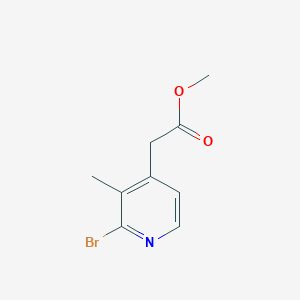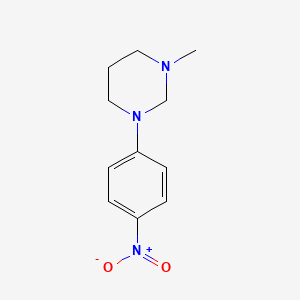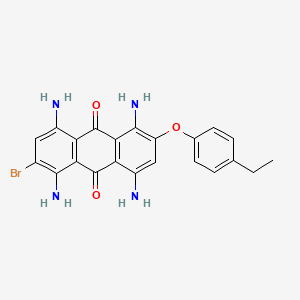
2,6-Dibromoquinazolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromoquinazolin-8-ol is a derivative of quinazoline, a heterocyclic aromatic organic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromoquinazolin-8-ol typically involves the bromination of quinazolin-8-ol. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow bromination or the use of bromine gas in a controlled environment. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromoquinazolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding quinazoline derivatives without bromine.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like zinc dust or sodium borohydride in the presence of a suitable solvent.
Major Products:
- Substitution reactions yield various substituted quinazoline derivatives.
- Oxidation reactions produce quinazoline N-oxides.
- Reduction reactions result in de-brominated quinazoline compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,6-Dibromoquinazolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance its binding affinity and specificity towards these targets. For example, it may inhibit the activity of certain enzymes by forming strong interactions with the active site residues, leading to the disruption of normal cellular processes .
Comparison with Similar Compounds
2,4-Dibromoquinazoline: Another brominated quinazoline derivative with similar chemical properties.
2,6-Dichloroquinazolin-8-ol: A chlorinated analogue with different reactivity and biological activity.
Quinazolin-8-ol: The parent compound without bromine substitution.
Uniqueness: 2,6-Dibromoquinazolin-8-ol is unique due to the presence of bromine atoms at specific positions, which significantly alters its chemical reactivity and biological activity compared to its analogues. This makes it a valuable compound for the development of new therapeutic agents and industrial applications .
Properties
Molecular Formula |
C8H4Br2N2O |
|---|---|
Molecular Weight |
303.94 g/mol |
IUPAC Name |
2,6-dibromoquinazolin-8-ol |
InChI |
InChI=1S/C8H4Br2N2O/c9-5-1-4-3-11-8(10)12-7(4)6(13)2-5/h1-3,13H |
InChI Key |
YFMVCCZEUDWORL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NC(=NC=C21)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride](/img/structure/B13123047.png)

![2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)
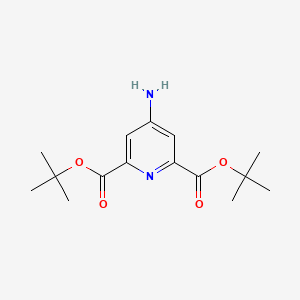

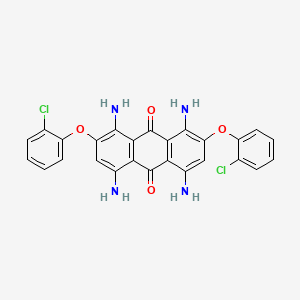
![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)

